5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine
Overview
Description
5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is a derivative of adenosine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . In addition to this, it is used as a research tool for antiviral and anticancer studies .
Synthesis Analysis
The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine involves the use of aminoacyl adenosine, a minimalist mimic of the 3’ end of aminoacyl tRNA . A variety of unnatural amino acids can be transferred from adenosine donors, which can be synthesized in three steps from Boc-protected amino acids .Molecular Structure Analysis
The molecular formula of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is C31H31N5O6 . The molecular weight is 569.61 .Chemical Reactions Analysis
The detritylation of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is acid-catalyzed . The reaction is characterized by the removal of the trityl protecting group, which is a crucial step in the synthesis of oligonucleotides .Scientific Research Applications
Synthesis of Modified Nucleosides
The compound is pivotal in the synthesis of modified nucleosides designed for incorporation into oligonucleotides. This modification facilitates the introduction of specific adducts, such as formyletheno and carboxyethenoadenine, into oligonucleotides using conventional phosphoramidite chemistry, expanding the repertoire of synthetic nucleic acids for research and therapeutic applications (Koissi & Lönnberg, 2007).
Enhancing RNA Synthesis Techniques
This chemical is used in the chemical synthesis of oligoribonucleotides, where its protective groups enable the synthesis of RNA sequences with high fidelity. The protective groups can be removed under mild conditions, avoiding damage to the RNA, which is crucial for studies on RNA structure and function. This advancement aids in the production of RNA for biochemical studies and NMR structural investigations, highlighting its importance in understanding RNA's role in biological systems (Ott et al., 1994).
Facilitating Biochemical Competence of Oligonucleotides
This chemical assists in creating biochemically active oligonucleotides by enabling the incorporation of modified nucleosides, such as inosine, into oligoribonucleotides. These oligonucleotides are then utilized to study interactions between RNA substrates and enzymes, contributing to our understanding of RNA catalysis and RNA-protein interactions. This is particularly valuable for investigating the molecular mechanisms of splicing and other RNA-mediated processes (Green et al., 1991).
Development of RNA-based Therapeutics
The application extends to the development of RNA-based therapeutics, where the compound's role in synthesizing modified nucleosides enables the construction of oligonucleotides with potential therapeutic effects. This includes the synthesis of oligonucleotides that can specifically bind to RNA targets, offering a strategy for designing antisense therapies and other RNA-targeted drugs (Sawai et al., 1985).
Safety and Hazards
The safety data sheet for 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine suggests that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . If ingested, one should rinse the mouth with water and seek immediate medical attention .
Mechanism of Action
Target of Action
The primary target of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is the Adenosine Deaminases Acting on RNA (ADARs) enzymes . These enzymes catalyze the conversion of adenosine to inosine in RNA duplexes . This conversion can be harnessed to correct disease-causing G-to-A mutations in the transcriptome because inosine is translated as guanosine .
Mode of Action
The compound interacts with its targets, the ADAR enzymes, by forming duplex structures at the target sites . This interaction directs the ADAR reaction to specific adenosines in different transcripts . Chemical modifications are required for these ADAR-guiding oligonucleotides to facilitate delivery, increase metabolic stability, and increase the efficiency and selectivity of the ADAR reaction .
Biochemical Pathways
The compound affects the RNA editing pathway, specifically the adenosine to inosine conversion process . This conversion can produce codon changes in mRNA because inosine is read as guanosine during translation . The downstream effects include the correction of disease-causing mutations in RNA .
Pharmacokinetics
It is noted that chemical modifications are required for the adar-guiding oligonucleotides to facilitate delivery and increase metabolic stability . These modifications likely impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the correction of disease-causing G-to-A mutations in the transcriptome . This is achieved by directing the ADAR reaction to specific adenosines in different transcripts, leading to the conversion of adenosine to inosine .
Action Environment
It is worth noting that the efficiency and selectivity of the adar reaction, which the compound is involved in, can be increased through chemical modifications .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-29(47-35(31(32)43)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40)/t29-,31-,32-,35-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAUNERZXFKXOR-QSYCCZFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45N5O6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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